molecular formula C16H19N B3155879 N-(4-Isopropylbenzyl)aniline CAS No. 81308-22-7

N-(4-Isopropylbenzyl)aniline

Cat. No.: B3155879
CAS No.: 81308-22-7
M. Wt: 225.33 g/mol
InChI Key: HQUPQNBGNMSILW-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)aniline is an aromatic amine characterized by an aniline group (-NH-C6H5) attached to a 4-isopropylbenzyl moiety. Its molecular formula is C16H19N, with a molecular weight of 225.33 g/mol. Synonyms include N-[(4-propan-2-ylphenyl)methyl]aniline and derivatives referenced under CAS numbers such as 1040679-85-3 . The isopropyl group enhances steric bulk and hydrophobicity compared to simpler aniline derivatives, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUPQNBGNMSILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

N-(4-Isopropylbenzyl)aniline has shown potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against specific targets:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in cancer progression. For instance, derivatives targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) have been explored.
  • Antifungal Activity : Related compounds have exhibited significant antifungal properties against pathogens such as Candida species and Cryptococcus neoformans. This suggests that this compound may possess similar activities due to structural similarities.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its ability to modulate biochemical pathways positions it as a valuable tool in understanding disease mechanisms and therapeutic interventions.

Materials Science

In materials science, this compound serves as a building block for synthesizing specialty chemicals and advanced coatings. Its unique chemical properties allow for the development of polymers with tailored functionalities.

Case Study 1: Anticancer Research

A study investigated the inhibitory effects of this compound analogs on cancer-related kinases. The results indicated that structural modifications could enhance potency without compromising safety, making it a candidate for further anticancer drug development.

Case Study 2: Antifungal Activity

Research on derivatives of related compounds revealed that certain modifications significantly improved antifungal activity. This underscores the potential of this compound in developing antifungal agents.

Data Tables

Application Area Details
Medicinal ChemistryPotential lead compound for drug discovery; enzyme inhibitors targeting cancer pathways.
Biochemical AssaysUsed in studies of enzyme inhibition and protein-ligand interactions.
Materials ScienceBuilding block for specialty chemicals and advanced coatings.

Mechanism of Action

The mechanism by which N-(4-Isopropylbenzyl)aniline exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between N-(4-Isopropylbenzyl)aniline and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Implications
This compound C16H19N Base structure 225.33 Moderate lipophilicity; electron-rich aniline
N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline C28H34N4O4S Nitro group, piperazine-sulfonyl chain 546.67 Increased reactivity (nitro group); enhanced steric bulk
4-(2-Cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline C24H33NO Cyclohexylethoxy group 357.53 High lipophilicity; potential reduced aqueous solubility
N-(4-tert-Butylbenzyl)-4-iodo-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline C29H42IN2O tert-Butyl, iodo, pyrrolidinyl-isobutoxy chain 624.57 Steric hindrance; heavy atom (iodine) may influence crystallinity
4-Isopropylaniline (p-Cumidine) C9H13N No benzyl group; simpler structure 135.20 Lower molecular weight; higher volatility
4-Methoxy-N-(4-nitrobenzyl)aniline C14H14N2O3 Methoxy (electron-donating), nitro (electron-withdrawing) 270.28 Polar electronic effects; altered basicity

Detailed Comparison of Properties

Electronic Effects
  • Nitro and Sulfonyl Groups (Compound ): The nitro group (-NO2) is strongly electron-withdrawing, reducing the basicity of the aniline’s amino group. The sulfonyl-piperazine chain adds polarity but may limit membrane permeability .
  • Methoxy and Nitro Groups (Compound ) : The methoxy group (-OCH3) donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized electronic environment. This contrast could enhance reactivity in electrophilic substitution reactions .
Lipophilicity and Solubility
  • Cyclohexylethoxy Substituent (Compound ) : The bulky cyclohexylethoxy group significantly increases lipophilicity, likely reducing solubility in polar solvents like water. This property is advantageous in lipid-rich biological systems .
  • tert-Butyl vs.

Research Findings and Implications

  • Pharmaceutical Potential: The piperazine-sulfonyl derivative (Compound ) shows promise as a pharmacophore in kinase inhibitors, leveraging its nitro group for targeted interactions .
  • Agrochemical Uses : The cyclohexylethoxy analog (Compound )’s lipophilicity could enhance penetration through plant cuticles, making it a candidate for herbicide formulations .
  • Synthetic Challenges: Steric hindrance in the tert-butyl-iodo derivative (Compound ) complicates purification, as noted in crystallization studies .

Biological Activity

N-(4-Isopropylbenzyl)aniline is a compound that has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and applications in drug discovery. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an isopropyl group attached to a benzylamine structure, which influences its chemical reactivity and biological interactions. The molecular formula is C12_{12}H17_{17}N, indicating a relatively simple structure that allows for various modifications and functionalizations.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the isopropyl group may enhance binding affinity to molecular targets, leading to various biological effects. For instance, it has been noted for its potential in enzyme inhibition and as a modulator in biochemical pathways relevant to disease mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving derivatives of this compound, it was found to inhibit bacterial growth effectively. For example, related compounds demonstrated activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential applications in treating antibiotic-resistant infections .

Enzyme Inhibition

In biochemical assays, this compound has been utilized to study its effects on various enzymes. Notably, it has shown promise in inhibiting enzymes linked to cancer progression. Preliminary findings suggest that this compound can inhibit specific enzymes involved in metabolic pathways critical for tumor growth .

Case Studies

  • Antileishmanial Activity : A derivative of this compound was evaluated for its antileishmanial activity against Leishmania infantum. The compound exhibited an IC50 value of 33.71 µM, highlighting its potential as a therapeutic agent against leishmaniasis .
  • Neuroprotective Effects : In a study assessing neuroprotective compounds, derivatives similar to this compound were found to reduce neuronal damage in ischemic conditions by inhibiting specific pathways that exacerbate cell death .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50/EffectReference
AntimicrobialThis compoundEffective against MRSA
AntileishmanialN-(4-Isopropylbenzyl)cinnamamideIC50 = 33.71 µM
Enzyme InhibitionThis compoundInhibits cancer-related enzymes
NeuroprotectionSimilar derivativesReduces ischemic damage

Q & A

Q. How can mechanistic studies explain contradictions in catalytic hydrogenation efficiency for N-alkylated anilines?

  • Methodological Answer : Kinetic isotope effect (KIE) experiments and deuterium labeling track hydrogenation pathways. Steric effects from the isopropyl group reduce adsorption on catalyst surfaces, lowering turnover frequency. Comparative studies with less hindered analogs (e.g., N-benzylaniline) validate this hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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